(4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
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Overview
Description
(4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C10H12BClO3 and a molecular weight of 226.47 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, cyclopropyl, and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of borane reagents and catalysts to facilitate the addition of the boron group to the organic substrate.
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or water) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in biochemical research.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment.
Industry: Used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the chlorine and cyclopropyl groups.
(2,4-Dichloro-5-methoxyphenyl)boronic acid: Contains two chlorine atoms and a methoxy group.
(2-Methoxyphenyl)boronic acid: Similar structure but lacks the chlorine and cyclopropyl groups.
Uniqueness: (4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyclopropyl group adds steric hindrance, potentially affecting the compound’s behavior in cross-coupling reactions.
Properties
IUPAC Name |
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BClO3/c1-15-10-5-8(11(13)14)7(4-9(10)12)6-2-3-6/h4-6,13-14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGVCTCIFWHZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C2CC2)Cl)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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